molecular formula C4H9NO2 B178382 2-hydroxy-N,N-dimethylacetamide CAS No. 14658-93-6

2-hydroxy-N,N-dimethylacetamide

Cat. No. B178382
CAS RN: 14658-93-6
M. Wt: 103.12 g/mol
InChI Key: JNQVLKWNKVMFBN-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N-dimethylacetamide (2HDA) is a sulfoxide that has been shown to be an effective inhibitor of the enzyme sulfoxide reductase . It has an empirical formula of C4H9NO2 and a molecular weight of 103.12 .


Molecular Structure Analysis

The molecular structure of 2-hydroxy-N,N-dimethylacetamide consists of a carbon backbone with two methyl groups attached to a nitrogen atom, an acetamide group, and a hydroxyl group .


Physical And Chemical Properties Analysis

2-Hydroxy-N,N-dimethylacetamide has a density of 1.1±0.1 g/cm³, a boiling point of 199.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C. It has a flash point of 74.3±22.6 °C .

Scientific Research Applications

Sulfamoylation of Hydroxyl Group

  • Use in Sulfamoylation Reactions : 2-Hydroxy-N,N-dimethylacetamide has been utilized in sulfamoylation reactions of hydroxyl groups, showing accelerated reaction times and high yields without the need for a base. This process was applied to a wide range of hydroxyl groups, demonstrating its versatility in organic synthesis (Okada, Iwashita, & Koizumi, 2000).

Reagent in Synthesis

  • Role as a Multipurpose Reagent : N,N-Dimethylacetamide, including its variants like 2-Hydroxy-N,N-dimethylacetamide, serves as a multipurpose reagent in the synthesis of various compounds under different experimental conditions. It delivers its own H, C, N, and O atoms for the synthesis, indicating its broad utility in chemical reactions (Le Bras & Muzart, 2018).

Photocatalytic CO2 Reduction

  • Application in Photocatalytic CO2 Reduction : This compound has been used as a solvent in the photocatalytic reduction of CO2. It was found to be highly stable against hydrolysis, and it did not produce formate even when hydrolyzed. The study highlighted its efficiency in producing carbon monoxide and formate in photochemical CO2 reduction processes (Kuramochi, Kamiya, & Ishida, 2014).

Claisen—Eschenmoser Reaction

  • Use in Claisen—Eschenmoser Reaction : The compound participated in reactions with hydroxymethylbenzofurans and indoles, leading to the formation of various N,N-dimethylacetamides, demonstrating its role in creating complex organic structures (Mukhanova et al., 2007).

Vibrational Relaxation Studies

  • Insights into Molecular Interactions : Research on vibrational relaxation in N,N-dimethylacetamide has shed light on the role of hydrodynamic and dispersion forces in the line broadening of the CO stretching vibrational band. This has implications for understanding molecular interactions in solution (Purkayastha & Kumar, 1991).

Gas Separation Membranes

  • Creation of Poly(ether imide)s Thin Film : 2-Hydroxy-N,N-dimethylacetamide has been used in the synthesis of novel diamines for the fabrication of poly(ether imide)s thin films. These films have potential applications in gas separation due to their excellent solubility, thermal stability, and mechanical properties (Dinari, Ahmadizadegan, & Asadi, 2015).

Chromatographic Quantification

  • Quantification in Plasma Samples : It has been used in the development of a chromatographic method for the quantification of N,N-dimethylacetamide and its metabolite in plasma, highlighting its role in analytical chemistry (Rosser et al., 2023).

Safety And Hazards

2-Hydroxy-N,N-dimethylacetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

properties

IUPAC Name

2-hydroxy-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-5(2)4(7)3-6/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQVLKWNKVMFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512111
Record name 2-Hydroxy-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N,N-dimethylacetamide

CAS RN

14658-93-6
Record name 2-Hydroxy-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-N,N-dimethylacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Hoffmann, A Szarecka, J Rychlewski - Advances in quantum chemistry, 1998 - Elsevier
A review over most recent ab initio studies carried out at both RHF and MP2 levels on (R,R)-tartaric acid (TA), its diamide (DA), tetramethyldiamide (TMDA) and on three prototypic …
Number of citations: 13 www.sciencedirect.com
AK Bansal, RK Khar, R Dubey… - Drug development and …, 2001 - Taylor & Francis
Glycolamide esters of ibuprofen (I), namely, unsubstituted (II), N, N dimethyl (III), and N, N diethyl (IV), were synthesized and studied for different physicochemical, pharmacological, and …
Number of citations: 17 www.tandfonline.com
NM Nielsenw, H Bundgaard - Journal of Pharmaceutical …, 1988 - Wiley Online Library
Benzoic acid esters of various substituted 2‐hydroxyacetamides (glycolamides) were found to be hydrolyzed extremely rapidly in human plasma solutions, the half‐lives of hydrolysis …
Number of citations: 396 onlinelibrary.wiley.com
T Murata, T Kawanishi, A Sekiguchi, R Ishikawa, K Ono… - Molecules, 2018 - mdpi.com
Various optically active 2-hydroxyamide derivatives are produced based on the kinetic resolution of racemic 2-hydroxyamides with a diphenylacetyl component and (R)-…
Number of citations: 10 www.mdpi.com
N Fajkis, M Marcinkowska, B Gryzło, A Krupa… - Molecules, 2020 - mdpi.com
We developed an efficient microwave-assisted three-step synthesis of zolpidem and its fluorinated analogues 1–3. The procedure relays on the utilization of easily accessible and …
Number of citations: 4 www.mdpi.com
IE Nifant'ev, AV Shlyakhtin, VV Bagrov… - Polymer …, 2021 - pubs.rsc.org
A novel pathway is proposed for the formation of branched poly(ethylene phosphate)s during the coordination ring-opening polymerization (ROP) of ethylene phosphates catalyzed by a …
Number of citations: 1 pubs.rsc.org
WMA Niessen - International Journal of Mass Spectrometry, 2020 - Elsevier
For the treatment of various viral infections, antiviral drugs may be used. Liquid chromatography–mass spectrometry (LC–MS) with tandem mass spectrometry (MS–MS) operated in …
Number of citations: 10 www.sciencedirect.com
JM Haberman, DY Gin - Organic letters, 2001 - ACS Publications
The installation of the novel N,N-dimethylglycolamide ester auxiliary onto the C(1)-position of protected neuraminic acid donors allows for the exploitation of C(1)-neighboring group …
Number of citations: 79 pubs.acs.org
H Guyon, A Boussonniere… - The Journal of Organic …, 2017 - ACS Publications
A new class of chiral 1,2-amino ether ligands, readily accessible from naturally occurring α-amino- or α-hydroxy acids, was found to provide high levels of both conversion and …
Number of citations: 15 pubs.acs.org
T Murata - 2019
Number of citations: 0

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